
2-Desmethyl Paliperidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Desmethyl Paliperidone is a derivative of Paliperidone, which is an active metabolite of Risperidone. This compound is primarily used in the development and validation of analytical methods, quality control applications, and as a reference standard in pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desmethyl Paliperidone involves multiple steps, starting from the precursor compounds. The key steps include:
Formation of the Piperidine Ring: This involves the reaction of 6-fluorobenzo[d]isoxazole with piperidine under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the 9th position of the pyrido[1,2-a]pyrimidin ring.
Final Assembly: Coupling of the intermediate compounds to form the final structure of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions: 2-Desmethyl Paliperidone undergoes several types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Substitution reactions involving the fluorine atom on the benzisoxazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound with modifications at the hydroxyl or fluorine positions .
科学研究应用
2-Desmethyl Paliperidone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.
Industry: Employed in the quality control of pharmaceutical products containing Paliperidone.
作用机制
The mechanism of action of 2-Desmethyl Paliperidone is similar to that of Paliperidone. It primarily acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This antagonism helps in modulating neurotransmitter activity, which is beneficial in the treatment of schizophrenia and related disorders . Additionally, it exhibits activity at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Paliperidone: The parent compound, known for its use in treating schizophrenia.
Risperidone: Another antipsychotic drug, which is metabolized to Paliperidone in the body.
Comparison:
Receptor Binding: 2-Desmethyl Paliperidone has a similar receptor binding profile to Paliperidone but differs slightly in its affinity for certain receptors.
Pharmacokinetics: The presence of the hydroxyl group in Paliperidone increases its hydrophilicity compared to Risperidone, affecting its distribution and elimination.
Therapeutic Effects: While all three compounds are used in the treatment of schizophrenia, their efficacy and side effect profiles may vary slightly due to differences in receptor binding and metabolism.
生物活性
2-Desmethyl Paliperidone (also known as 9-hydroxyrisperidone) is a significant metabolite of the atypical antipsychotic medication risperidone. This compound exhibits various biological activities, particularly in the context of its pharmacological effects on neurotransmitter systems and its implications for treating psychiatric disorders. This article explores the biological activity of this compound, highlighting its receptor interactions, pharmacodynamics, and clinical implications.
Receptor Interactions
This compound primarily functions as an antagonist at several key receptors in the central nervous system:
- Dopamine D2 Receptors : It exhibits high affinity for D2 receptors, which is crucial for its antipsychotic effects. The binding affinity (Ki) for D2 receptors has been reported to be approximately 4.6 nM, indicating a potent interaction that contributes to its therapeutic efficacy in managing schizophrenia and related disorders .
- Serotonin 5-HT2A Receptors : The compound also shows significant antagonistic activity at serotonin 5-HT2A receptors, with a Ki value ranging from 0.22 to 0.25 nM. This dual action on both dopamine and serotonin receptors is thought to mitigate the side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms .
- Adrenergic and Histamine Receptors : Additionally, this compound interacts with α1- and α2-adrenergic receptors and histamine H1 receptors. Its affinity for these receptors may influence both therapeutic outcomes and side effect profiles .
Pharmacodynamics
The pharmacodynamic profile of this compound reveals several important characteristics:
- Electrophysiological Effects : Studies have shown distinct electrophysiological effects on neuronal firing patterns. For instance, it has been observed to modulate the activity of serotonin and norepinephrine neurons differently than its parent compound, risperidone. This modulation may contribute to improved mood stabilization and reduced anxiety symptoms in patients .
- Mitochondrial Function : Research indicates that both paliperidone and its metabolite affect mitochondrial function, influencing synaptic plasticity and neuronal firing. The presence of a hydroxyl group in the molecule enhances its hydrophilicity, which may facilitate better cellular uptake and distribution within the brain .
Clinical Implications
The biological activities of this compound translate into various clinical implications:
- Efficacy in Schizophrenia Treatment : Clinical studies have demonstrated that formulations containing paliperidone (including its metabolite) are effective in reducing psychotic symptoms in schizophrenia patients. The efficacy is attributed to its balanced antagonism at dopamine and serotonin receptors, which helps alleviate both positive and negative symptoms .
- Side Effect Profile : While this compound is associated with fewer extrapyramidal symptoms compared to older antipsychotics, it can still elevate prolactin levels due to D2 receptor antagonism. This side effect requires monitoring during treatment .
Data Table
The following table summarizes key receptor affinities and pharmacodynamic effects of this compound:
Receptor Type | Binding Affinity (Ki) | Effect |
---|---|---|
Dopamine D2 | 4.6 nM | Antipsychotic activity |
Serotonin 5-HT2A | 0.22 - 0.25 nM | Mood stabilization |
α1-Adrenergic | High | Potential cardiovascular effects |
Histamine H1 | Moderate | Sedation potential |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study on Schizophrenia Management : A cohort study involving patients with schizophrenia treated with paliperidone showed significant reductions in PANSS (Positive and Negative Syndrome Scale) scores after 12 weeks of treatment, indicating improved overall symptom management.
- Prolactin Level Monitoring : A longitudinal study assessed prolactin levels in patients receiving paliperidone therapy. Results indicated a dose-dependent increase in prolactin levels; however, most patients tolerated this increase without significant adverse effects.
常见问题
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2-Desmethyl Paliperidone in pharmacokinetic studies?
A validated ultrafast liquid chromatography (UFLC) method is recommended, employing critical method parameters (CMPs) such as mobile phase composition, column type, and flow rate. Optimization via response surface methodology (RSM) ensures robustness, with validation parameters including linearity, precision, and sensitivity. For reproducibility, follow guidelines for detailed experimental protocols, including instrument calibration and sample preparation .
Q. Which physicochemical properties of this compound are critical for predicting its pharmacokinetic behavior?
Key properties include logP (3.019), aqueous solubility (DMSO-compatible), and polar surface area (PSA: 84.39 Ų). These influence absorption, distribution, and blood-brain barrier penetration. Experimental determination of melting point (181–186°C) and refractive index (1.692) further aids in purity assessment during synthesis .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Detailed experimental protocols must include reaction conditions (solvents, catalysts), purification steps (e.g., recrystallization), and characterization via NMR, HPLC, and mass spectrometry. Adhere to IUPAC naming conventions and report yield calculations based on isolated product mass rather than spectroscopic estimates .
Advanced Research Questions
Q. What experimental design optimizes this compound formulations for enhanced dissolution in preclinical models?
A 3² factorial design is effective for exploring variables like disintegrant (Crospovidone) concentration and binder (PVP K30) levels. Response variables such as disintegration time and drug release at 5 minutes can be modeled via second-order polynomial equations. Include center points to assess curvature and replicate runs to validate reproducibility .
Q. How should clinical trials be designed to evaluate relapse prevention efficacy of this compound?
Use a two-stage group sequential design with double-blind, placebo-controlled phases. Interim analyses based on predefined relapse rates (e.g., PANSS score deterioration) allow early termination for efficacy or futility. Stratify participants by baseline symptom severity and employ intention-to-treat (ITT) analysis to minimize bias .
Q. What statistical models address longitudinal efficacy data in schizophrenia trials involving this compound?
Item Response Theory (IRT) models are suitable for analyzing PANSS scores, quantifying placebo effects, and differentiating drug efficacy across symptom domains. Pharmacometric approaches, such as mixed-effects modeling, account for inter-individual variability and dose-response relationships .
Q. How can researchers resolve discrepancies in reported receptor binding affinities of this compound?
Conduct meta-analyses to harmonize data across studies, controlling for variables like assay type (radioligand vs. functional assays), cell lines, and incubation conditions. Use consensus methods like Delphi surveys to rank experimental protocols by reliability, with iterative feedback from domain experts .
Q. What strategies validate the metabolic stability of this compound in hepatocyte models?
Use cryopreserved human hepatocytes to assess intrinsic clearance (CLint) via substrate depletion assays. Compare results across species (e.g., rat, dog) to predict in vivo hepatic extraction. Include positive controls (e.g., verapamil) and normalize data to protein content .
Q. Methodological Considerations
- Data Contradiction Analysis : For conflicting results (e.g., receptor antagonism potency), apply sensitivity analyses to identify outliers and re-evaluate under standardized conditions (e.g., uniform dosing in nM range) .
- Ethical Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, ensuring alignment with public health priorities and minimizing redundant studies .
- Literature Synthesis : Systematically review primary sources using databases like MEDLINE/EMBASE, prioritizing peer-reviewed studies over preprint data. Use citation tools to track methodological overlaps and gaps .
属性
CAS 编号 |
1268058-08-7 |
---|---|
分子式 |
C22H25FN4O3 |
分子量 |
412.465 |
IUPAC 名称 |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2 |
InChI 键 |
CSQXUYGPAMNXJT-UHFFFAOYSA-N |
SMILES |
C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O |
同义词 |
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。